5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one
Description
Properties
Molecular Formula |
C15H20BNO3 |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H20BNO3/c1-9-6-7-11-10(8-12(18)17-11)13(9)16-19-14(2,3)15(4,5)20-16/h6-7H,8H2,1-5H3,(H,17,18) |
InChI Key |
QRDOFDAUMRXWNT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2CC(=O)N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one typically involves the reaction of an indole derivative with a boronic acid or ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the boron-containing group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while reduction could produce a boronate ester.
Scientific Research Applications
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique boron-containing structure.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in cross-coupling reactions, where the compound acts as a boron source .
Comparison with Similar Compounds
Chemical Identity
- Molecular Formula: C₁₄H₁₈BNO₃
- Monoisotopic Mass: 259.137974 Da
- Synonyms: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one .
Structural Features This compound consists of a bicyclic indolin-2-one core substituted at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs .
Comparison with Structural and Functional Analogs
Structural Analogs with Indole/Indolinone Cores
Key Observations :
- The absence of the indolin-2-one ketone in 1-methyl-4-(dioxaborolan-2-yl)-indole (vs. the target compound) reduces polarity, favoring lipid membrane permeability .
- Halogenated analogs (Br, F) in exhibit distinct bioactivity profiles due to electron-withdrawing effects, which alter binding to hydrophobic enzyme pockets .
Functional Analogs with Boronate Esters on Heterocyclic Scaffolds
Key Observations :
Bioactivity and Structure-Activity Relationships (SAR)
highlights that compounds with similar boronate ester groups cluster together in bioactivity profiles, particularly in kinase and protease inhibition assays . For example:
- The target compound’s indolin-2-one core mimics ATP-binding motifs in kinases, while the boronate ester facilitates interactions with catalytic lysine residues.
- In contrast, 5-(tetramethyl-dioxaborolan-2-yl)isobenzofuran-1(3H)-one () shows negligible kinase inhibition due to its non-planar scaffold, underscoring the importance of the indolinone core for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
